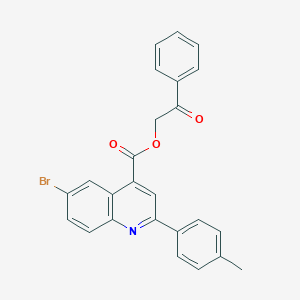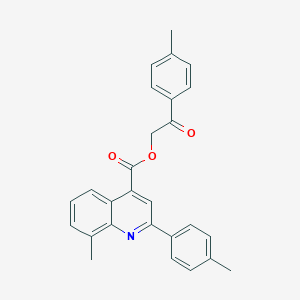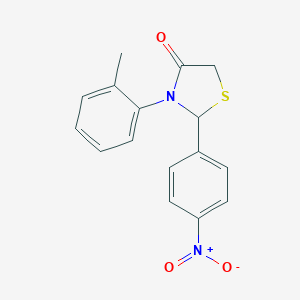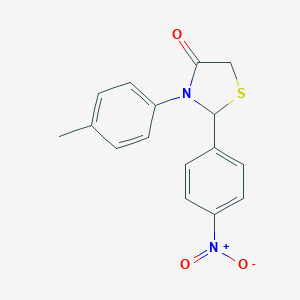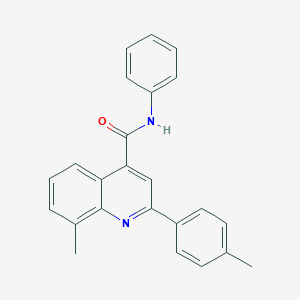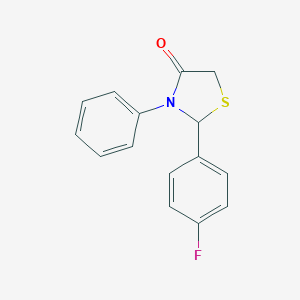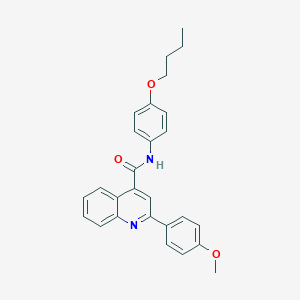![molecular formula C30H24N4O2 B409820 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409820.png)
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with various substituents such as benzyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
The synthesis of 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions that require precise control of reaction conditions. One common synthetic route involves the condensation of appropriate pyrazole and isoquinoline precursors under acidic or basic conditions. The reaction may be catalyzed by trifluoracetic acid or other suitable catalysts to facilitate the formation of the fused ring system . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production.
化学反应分析
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups that can exhibit different chemical and biological properties.
科学研究应用
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway . The exact pathways involved can vary depending on the specific biological context and the nature of the target.
相似化合物的比较
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Quinolinyl-pyrazoles: These compounds also feature a pyrazole ring fused to a quinoline ring, with variations in substituents and functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in other related compounds.
属性
分子式 |
C30H24N4O2 |
|---|---|
分子量 |
472.5g/mol |
IUPAC 名称 |
1-benzyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C30H24N4O2/c1-35-26-17-23-24(18-27(26)36-2)29(21-12-9-15-31-19-21)32-30-28(23)25(16-20-10-5-3-6-11-20)33-34(30)22-13-7-4-8-14-22/h3-15,17-19H,16H2,1-2H3 |
InChI 键 |
BNATXVFYPRBULL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CN=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CN=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409737.png)
![4-(2-ETHOXYPHENYL)-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B409738.png)
![Benzyl {[5-(anilinocarbonyl)-3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409739.png)
![N-(4-bromophenyl)-2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B409740.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-6-phenylpyridine-3,5-dicarbonitrile](/img/structure/B409742.png)
![4-{2-Amino-3,5-dicyano-6-[(cyanomethyl)sulfanyl]-4-pyridinyl}phenyl acetate](/img/structure/B409743.png)
![4-(4-butoxyphenyl)-5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B409746.png)
